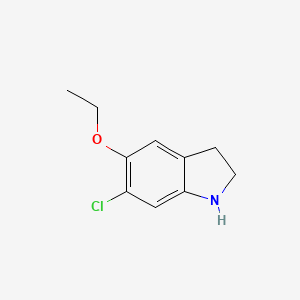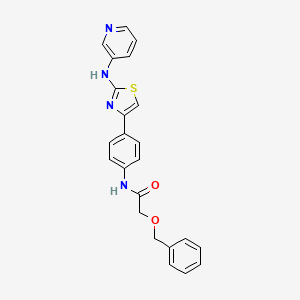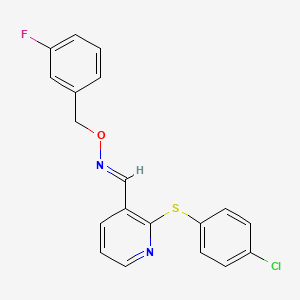
6-氯-5-乙氧基-2,3-二氢-1H-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-5-ethoxy-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-5-ethoxy-2,3-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-5-ethoxy-2,3-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和反应
吲哚类化合物,包括6-氯-5-乙氧基-2,3-二氢-1H-吲哚等变体,由于其亲核反应性而成为许多合成策略的核心。在不同溶剂中将吲哚结构与苯基甲基阳离子偶联,展示了在基于吲哚的合成中可以实现的精确控制,有助于创造对药物发现和开发至关重要的复杂分子结构 (Lakhdar et al., 2006)。
官能化技术
钯催化反应是吲哚官能化的基石,提供了通往广泛生物活性化合物的途径。这种方法的多功能性允许将各种官能团引入吲哚核中,扩展了6-氯-5-乙氧基-2,3-二氢-1H-吲哚衍生物在合成天然产物、药物和农药中的实用性 (Cacchi & Fabrizi, 2005)。
化学发光应用
研究吲哚衍生物的化学发光揭示了取代基对光发射强度的影响,为这些化合物的电子性质提供了见解。这些调查对于开发用于传感、成像和诊断应用的新型发光材料至关重要 (Sugiyama et al., 1967)。
制药研究
在制药研究中,对吲哚核的结构调整,包括6-氯衍生物,已经导致新的褪黑激素受体激动剂和拮抗剂的发现。这些化合物提供了对褪黑激素受体结合位点的更深入理解,为睡眠障碍和抑郁症的新型治疗方法铺平了道路 (Faust et al., 2000)。
环境和生物相互作用
吲哚衍生物,包括结构相关于6-氯-5-乙氧基-2,3-二氢-1H-吲哚的化合物,在生物系统中经历各种代谢转化。了解这些过程对于评估基于吲哚的化合物的环境影响和潜在生物富集至关重要,对于药物代谢和毒理学研究具有重要意义 (Gillam et al., 2000)。
未来方向
作用机制
Target of Action
6-chloro-5-ethoxy-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
The mode of action of indole derivatives, including 6-chloro-5-ethoxy-2,3-dihydro-1H-indole, involves binding with high affinity to multiple receptors . This interaction with its targets leads to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
The result of the action of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole can be inferred from the biological activities of indole derivatives. For example, certain indole derivatives have shown inhibitory activity against influenza A . .
生化分析
Biochemical Properties
6-Chloro-5-ethoxy-2,3-dihydro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-chloro-5-ethoxy-2,3-dihydro-1H-indole, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling and gene expression, modulating their activity and leading to various biological effects.
Cellular Effects
6-Chloro-5-ethoxy-2,3-dihydro-1H-indole exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, 6-chloro-5-ethoxy-2,3-dihydro-1H-indole may alter cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes involved in the synthesis of pro-inflammatory mediators . Additionally, 6-chloro-5-ethoxy-2,3-dihydro-1H-indole may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole may change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 6-chloro-5-ethoxy-2,3-dihydro-1H-indole may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects may also be observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
6-Chloro-5-ethoxy-2,3-dihydro-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These metabolic pathways can influence the overall biological activity and toxicity of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole.
Transport and Distribution
The transport and distribution of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole within certain cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 6-chloro-5-ethoxy-2,3-dihydro-1H-indole within the cell can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
6-chloro-5-ethoxy-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-13-10-5-7-3-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBDMFZRBMAUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CCN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2521214.png)



![Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2521220.png)
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521221.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2521222.png)
![N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2521223.png)
![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2521224.png)

![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2521227.png)

![N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2521229.png)
![5-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2521234.png)
